![molecular formula C16H12BrN3O3S B2601421 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923251-37-0](/img/structure/B2601421.png)
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a bromophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzoyl chloride and an appropriate amine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N
Actividad Biológica
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a bromophenyl group, and a furan-2-carboxamide moiety. This unique structure contributes to its biological activities and interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, affecting metabolic pathways.
- Cell Signaling Modulation : It can influence cell signaling pathways that regulate growth and apoptosis.
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target receptors, enhancing its therapeutic potential .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains:
Microorganism | Activity | Method Used |
---|---|---|
Staphylococcus aureus | Moderate inhibition | Agar well diffusion |
Escherichia coli | Significant inhibition | Turbidimetric method |
Candida albicans | Effective | Disk diffusion method |
Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has shown promising anticancer effects, particularly against breast cancer cell lines. In vitro studies using the Sulforhodamine B (SRB) assay revealed:
Cell Line | Inhibition (%) | Concentration (µM) |
---|---|---|
MCF7 (breast cancer) | 70% | 10 |
HeLa (cervical cancer) | 55% | 10 |
These results indicate that this compound has potential as an anticancer agent by inducing cytotoxicity in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against drug-resistant strains of Acinetobacter baumannii, demonstrating superior effectiveness compared to commercially available antibiotics .
- Molecular Docking Studies : These studies provided insights into the binding affinity of the compound with target proteins, suggesting its potential use in drug design .
- Cell Viability Assays : The compound's ability to reduce cell viability in cancer cell lines was confirmed through multiple assays, indicating its role in cancer therapy .
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves several steps, including the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The process typically employs palladium-catalyzed cross-coupling reactions to form the desired product efficiently. The yield of the compound can reach up to 94% under optimized conditions .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Acinetobacter baumannii | 8 | Meropenem | 16 |
Klebsiella pneumoniae | 16 | Ciprofloxacin | 32 |
Staphylococcus aureus | 4 | Vancomycin | 8 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results from the Sulforhodamine B (SRB) assay indicate that this compound exhibits significant cytotoxic effects on cancer cells, with IC50 values indicating strong potential as an anticancer agent .
Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
MCF7 | 12 | Doxorubicin | 10 |
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several derivatives of N-(4-bromophenyl)furan-2-carboxamide and evaluated their antibacterial activity against clinically isolated drug-resistant bacteria. The findings highlighted that certain derivatives showed enhanced activity against resistant strains compared to traditional antibiotics, suggesting a potential for development into new antimicrobial therapies .
Case Study 2: Anticancer Screening
Another research article focused on the anticancer properties of this compound reported that specific derivatives exhibited remarkable cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and provided insights into further development for therapeutic applications .
Propiedades
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSMGIGYTWOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.